丙二酸二乙酯-1,3-13C2

描述

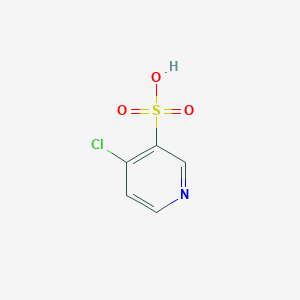

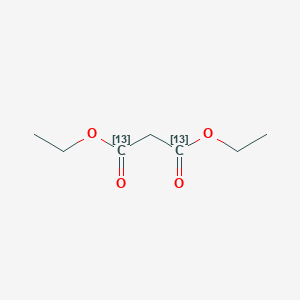

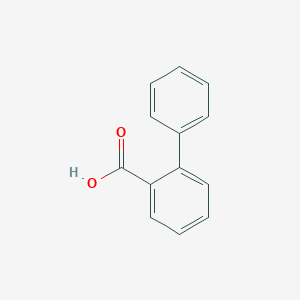

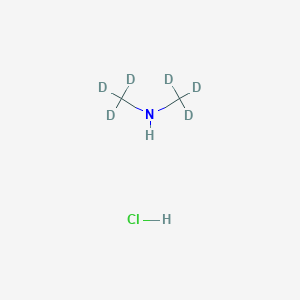

Diethyl malonate-1,3-13C2 (DEM-13C2) is a synthetic compound that has been used in a variety of scientific research applications. It is an ester of malonic acid and ethanol, and has an isotope of 13C2, which is a stable isotope of carbon with two neutrons. DEM-13C2 is used in a variety of scientific research applications due to its unique properties, including its ability to act as a substrate for various enzymes and its use as a reagent in organic synthesis.

科学研究应用

有机合成

丙二酸二乙酯-1,3-13C2: 是一种在有机合成中非常有价值的化合物,尤其是在通过加氢合成 1,3-丙二醇的过程中 . 此过程对于生产聚酯和聚氨酯,以及溶剂和防冻剂至关重要。该化合物用碳-13 同位素标记使其成为追踪化学转化和了解反应机理的极佳选择。

药物研究

在药物研究中,This compound 作为多种药物的前体 . 它的同位素富集使人们能够详细研究药物代谢和药代动力学,从而深入了解药物在生物系统中的行为。

材料科学

该化合物在材料科学中的作用与其在纳米粒子合成和表征中的应用有关 . 同位素标记有助于研究表面相互作用和催化过程,这些过程是开发具有特定性能的新材料的基础。

环境研究

This compound: 用于环境研究以了解催化还原过程 . 它有助于开发环保催化剂,并有助于研究可再生资源和可持续化学工艺。

生物化学

在生物化学中,This compound 参与了丙二酸代谢的研究,丙二酸代谢在共生固氮和脑发育中起着重要作用 . 同位素标记对于追踪生化途径和了解化合物的代谢命运至关重要。

分析化学

该化合物因其同位素纯度而在分析化学中被使用,有助于仪器的校准和分析方法的验证 . 它确保了测量结果的准确性和精确度,这对于质量控制和研究至关重要。

作用机制

Target of Action

Diethyl malonate-1,3-13C2, also known as Diethyl propanedioate-1,3-13C2 , is a labeled diethyl ester of malonic acid. It is primarily used in proteomics research

Mode of Action

It is known that diethyl malonate, in general, is used in the synthesis of various compounds such as barbiturates, artificial flavorings, vitamin b1, and vitamin b6 . The mechanism of action in synthesis processes often involves the formation of hydrogen bonds.

Biochemical Pathways

It is known that diethyl malonate is used in the preparation of various compounds, suggesting its involvement in multiple biochemical pathways .

Result of Action

It is known that diethyl malonate is used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .

Action Environment

It is recommended to store the compound at room temperature away from light and moisture .

安全和危害

Diethyl malonate-1,3-13C2 is classified as a combustible liquid (H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction .

未来方向

生化分析

Biochemical Properties

It is known that the hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule like Diethyl malonate-1,3-13C2 are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

It is used in proteomics research , which suggests that it may have some influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the carbonyl groups in Diethyl malonate-1,3-13C2 help stabilize the carbanion resulting from the removal of a proton from the methylene group between them . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Diethyl malonate-1,3-13C2 is a stable isotope , suggesting that it may have good stability and limited degradation over time.

Metabolic Pathways

It is known that Diethyl malonate, the non-isotopic form of Diethyl malonate-1,3-13C2, is used in the preparation of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 , suggesting that it may be involved in related metabolic pathways.

属性

IUPAC Name |

diethyl (1,3-13C2)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)C[13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480028 | |

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77386-82-4 | |

| Record name | Diethyl malonate-1,3-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions using Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C. What was the purpose of using these isotopically labeled compounds?

A1: Researchers utilized Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C in Infrared (IR) spectroscopy studies to investigate the vibrational modes of sodium diethyl malonate enolates in DMSO []. Isotopic substitution, in this case, replacing ¹²C with ¹³C, leads to shifts in vibrational frequencies observed in the IR spectra. By analyzing these shifts, the researchers could assign specific IR absorption bands to vibrations associated with the C··O and C··C··C bonds within the enolate structure. This provided valuable insights into the electronic distribution and bonding characteristics of the enolate anion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)